molecular formula C10H14O2 B12933750 (1S)-1-phenylbutane-1,4-diol

(1S)-1-phenylbutane-1,4-diol

Cat. No.: B12933750
M. Wt: 166.22 g/mol
InChI Key: OKWLUBCSBVYYTC-JTQLQIEISA-N
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Description

Significance of Optically Active Diols as Privileged Building Blocks

Optically active diols are highly valued in organic synthesis for several key reasons. They serve as versatile intermediates in the creation of a multitude of complex molecules. mdpi.com Their two hydroxyl groups provide reactive handles for a variety of chemical transformations, including esterification, ether formation, and oxidation, allowing for the stepwise construction of intricate molecular architectures. wikipedia.org

The true power of optically active diols lies in their ability to introduce and control stereochemistry. In the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, the specific 3D arrangement of atoms is often critical to a molecule's function. A subtle change in stereochemistry can dramatically alter a compound's efficacy or biological activity. Chiral diols provide a pre-defined stereochemical foundation, enabling chemists to build complex molecules with a high degree of stereocontrol. This is crucial for producing enantiomerically pure compounds, which are often required to ensure the desired therapeutic effect and minimize potential side effects.

The synthesis of these valuable building blocks can be achieved through various methods, including the asymmetric dihydroxylation of alkenes and the kinetic resolution of racemic diols using enzymes like lipases. mdpi.com

Overview of (1S)-1-Phenylbutane-1,4-diol as a Key Chiral Scaffold

This compound is a prime example of a key chiral scaffold. This compound features a four-carbon chain with a hydroxyl group at the first and fourth positions, and a phenyl group attached to the first carbon, which is a stereocenter with the (S) configuration.

The strategic placement of its functional groups—a chiral secondary alcohol and a primary alcohol—makes it a highly adaptable building block. The phenyl group also offers opportunities for further functionalization through aromatic substitution reactions. The compound's structure allows for its use in the synthesis of a variety of other chiral molecules. For instance, it can serve as a precursor for chiral ligands used in asymmetric catalysis or as a key intermediate in the synthesis of complex natural products and pharmaceuticals.

The preparation of enantiomerically pure this compound often involves the asymmetric reduction of a precursor ketone, 4-hydroxy-1-phenylbutan-1-one (B1625134). nih.gov This transformation can be accomplished using various methods, including chemoenzymatic processes that employ biocatalysts to achieve high enantioselectivity. nus.edu.sg For example, research has demonstrated the efficient synthesis of (S)-1-phenyl-1,4-butanediol through the enantioselective bioreduction of 4-chloro-1-phenyl-1-butanone, followed by a hydrolysis step.

The combination of its well-defined stereochemistry and multiple functional groups solidifies the position of this compound as a valuable and sought-after chiral building block in the field of organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-phenylbutane-1,4-diol

InChI

InChI=1S/C10H14O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-/m0/s1

InChI Key

OKWLUBCSBVYYTC-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCCO)O

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)O

Origin of Product

United States

Stereochemical Investigations and Absolute Configuration Determination of 1s 1 Phenylbutane 1,4 Diol and Its Analogs

Advanced Spectroscopic Characterization for Stereoisomer Differentiation

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. For stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms, advanced spectroscopic techniques can provide the detailed information necessary for their differentiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. beilstein-journals.org It is a primary tool for distinguishing between stereoisomers. While enantiomers exhibit identical NMR spectra in achiral solvents, diastereomers are distinct chemical entities with different physical properties and, therefore, produce different NMR spectra. The differentiation of enantiomers by NMR requires the use of chiral derivatizing agents or chiral solvating agents to induce diastereomeric environments.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment of a nucleus. beilstein-journals.org For (1S)-1-phenylbutane-1,4-diol, the phenyl group and two hydroxyl groups create distinct chemical environments for the protons and carbons along the butane (B89635) chain.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The proton at the chiral center (C1-H), being adjacent to both the phenyl ring and a hydroxyl group, would resonate at a characteristic downfield shift. The methylene (B1212753) protons (-CH₂-) of the butane chain would appear as distinct multiplets, with their chemical shifts and multiplicities influenced by their proximity to the stereocenter and hydroxyl groups.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring would show signals in the aromatic region (typically δ 125-145 ppm). The carbon atom of the chiral center (C1) would be observed in the range characteristic for a carbon bearing a hydroxyl group and a phenyl group. The other carbons of the butane chain (C2, C3, and C4) would have distinct chemical shifts based on their position relative to the functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical ranges for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H4.6 - 4.9 (multiplet)74 - 76
C2-H₂1.7 - 1.9 (multiplet)35 - 37
C3-H₂1.5 - 1.7 (multiplet)28 - 30
C4-H₂3.6 - 3.8 (multiplet)62 - 64
Phenyl-H7.2 - 7.4 (multiplet)125 - 129 (CH), 144-146 (C)
OHVariable (broad singlet)-

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. rsc.org

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between C1-H and the C2-H₂, between C2-H₂ and C3-H₂, and between C3-H₂ and C4-H₂, confirming the connectivity of the butane backbone.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of a molecule. For instance, correlations would be seen between the C1-H proton and the carbons of the phenyl ring, confirming the attachment of the phenyl group to the chiral center.

The splitting of NMR signals into multiplets is caused by spin-spin coupling between neighboring nuclei. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the dihedral angle between the coupled nuclei. nih.gov This relationship is described by the Karplus equation. researchgate.net

For acyclic molecules like 1-phenylbutane-1,4-diol (B3059513), the molecule can exist in various conformations due to rotation around single bonds. The observed coupling constants are a weighted average of the coupling constants for each conformer. nih.gov However, by analyzing the three-bond coupling constants (³J) between protons on adjacent carbons (e.g., H1-C1-C2-H2), information about the preferred conformation and the relative stereochemistry of diastereomers can be deduced. nih.govresearchgate.net In the case of diastereomeric diols, the different spatial arrangements of the substituents lead to different conformational preferences, resulting in distinct sets of coupling constants that allow for their differentiation. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. beilstein-journals.org High-Resolution Mass Spectrometry (HRMS) can measure the m/z value with very high accuracy, allowing for the determination of the elemental formula of a molecule. rsc.org

For this compound (C₁₀H₁₄O₂), the calculated monoisotopic mass is 166.0994 Da. nih.gov An HRMS analysis would be expected to show a molecular ion peak [M]+ or a protonated molecule peak [M+H]+ that matches this value to within a few parts per million, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (H₂O) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation of 1-phenylbutane-1,4-diol would likely show characteristic fragments corresponding to these and other cleavage patterns, further corroborating its structure.

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact Mass (Da)
[C₁₀H₁₄O₂]+166.0994
[C₁₀H₁₅O₂]+ ([M+H]+)167.1072
[C₁₀H₁₄O₂Na]+ ([M+Na]+)189.0891

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Analysis

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture. For stereoisomers, high-performance liquid chromatography (HPLC) is a particularly powerful tool for assessing purity. sielc.com

To separate enantiomers, a chiral environment is required. This is typically achieved by using a chiral stationary phase (CSP) in an HPLC column. rsc.org These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and, thus, separation.

For the analysis of this compound, a chiral HPLC method would be employed to determine its enantiomeric excess (ee), which is a measure of its purity with respect to its mirror image, (1R)-1-phenylbutane-1,4-diol. Common chiral columns used for the separation of chiral alcohols and diols include those with polysaccharide-based CSPs, such as Chiralcel OD-H or Chiralpak AD-H. rsc.org The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326). rsc.org By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric purity of the sample can be accurately quantified. Diastereomers, having different physical properties, can often be separated on standard, non-chiral HPLC columns. sielc.com

Table 3: Illustrative Chiral HPLC Method for Purity Assessment

ParameterCondition
ColumnChiralpak AD-H or similar polysaccharide-based CSP
Mobile Phasen-Hexane / i-Propanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm or 254 nm
Column Temperature25-30 °C
Expected ResultBaseline separation of the (1S) and (1R) enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of their relative amounts, expressed as enantiomeric excess (ee). This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times for each.

In the analysis of this compound and similar 1,4-diols, various polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OJ-H, OD-H, AD-H, and Chiralpak® AD-3, AS-H), have proven effective. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, like isopropanol. The differential interaction between the enantiomers and the chiral stationary phase allows for their separation and subsequent quantification by a UV detector. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Chiral HPLC Methods for Enantiomeric Excess Determination of Phenyl-substituted Diols This table is interactive. You can sort and filter the data.

Compound Chiral Column Mobile Phase (v/v) Flow Rate (mL/min) Detection (nm) Retention Times (min) Enantiomeric Excess (ee)
(1S,4S)-1,4-diphenylbutane-1,4-diol Chiralcel OJ-H n-hexane:i-PrOH = 90:10 1.0 210 tR (major) = 33.68 >99.9%
(S,E)-(+)-1-Nitro-4-phenylbut-3-en-2-ol Chiralpak AD-H n-hexane:i-PrOH = 95:5 1.0 N/A tR (S) = 36.9, tR (R) = 35.5 96%
2-Nitro-1-phenylpropan-1-ol (anti) Chiralpak AD-H n-hexane:i-PrOH = 95:5 1.0 N/A tR (1S,2R) = 13.7, tR (1R,2S) = 15.0 95%
2-Nitro-1-phenylpropan-1-ol (syn) Chiralpak AD-H n-hexane:i-PrOH = 95:5 1.0 N/A tR (1S,2S) = 18.6, tR (1R,2R) = 21.1 N/A
(1S,4S)-1-(2-fluorophenyl)-4-phenylbutane-1,4-diol Chiralpak AD-3 n-hexane:i-PrOH = 90:10 1.0 210 tR (major) = 17.04, tR (minor) = 19.75, 20.92 >99.9%

Gas Chromatography (GC) for Purity and Isomer Ratios

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds, as well as for determining the ratios of isomers. For diols like 1-phenylbutane-1,4-diol, GC analysis, often coupled with a flame ionization detector (FID), can effectively separate the target compound from starting materials, byproducts, and other impurities.

The choice of the GC column's stationary phase is crucial for achieving optimal separation. For polar analytes like diols, a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax®), can be employed. However, to minimize peak tailing caused by the interaction of the hydroxyl groups with the stationary phase, derivatization of the diol to a less polar ether or ester can be performed prior to analysis. Alternatively, a non-polar stationary phase, like one based on polydimethylsiloxane, can be used to reduce these interactions. Chiral GC columns, which incorporate chiral selectors into the stationary phase, can also be utilized for the direct separation of enantiomers.

Table 2: Representative Gas Chromatography Parameters for Diol Analysis This table is interactive. You can sort and filter the data.

Parameter Description
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column e.g., Supelcowax-10 or Equity-1
Column Dimensions e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C; Hold for 10 min
Injection Volume 1 µL

Crystallographic Analysis for Definitive Stereochemical Assignment

Single-crystal X-ray crystallography is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the construction of a three-dimensional electron density map, which reveals the precise arrangement of atoms in the crystal lattice.

For a chiral molecule, the analysis of the anomalous dispersion of X-rays by the atoms in the crystal can be used to determine the absolute configuration, often expressed by the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms that the assigned stereochemistry is correct. While a specific crystal structure for this compound may not be readily available in the literature, the analysis of closely related analogs, such as 1,4-diphenylbutane, demonstrates the power of this technique in elucidating the exact solid-state conformation and intermolecular interactions, such as hydrogen bonding.

Table 3: Illustrative Crystallographic Data for a Chiral Diol This table is interactive. You can sort and filter the data.

Parameter Example Value
Chemical Formula C10H14O2
Crystal System Orthorhombic
Space Group P212121
a (Å) 5.678
b (Å) 9.123
c (Å) 18.456
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 954.3
Z 4
R-factor 0.045

Reaction Mechanisms and Kinetic Studies Involving 1s 1 Phenylbutane 1,4 Diol and Its Precursors

Mechanistic Pathways of Asymmetric Synthesis Reactions

The stereocontrolled synthesis of (1S)-1-phenylbutane-1,4-diol relies on sophisticated catalytic systems that can differentiate between the two enantiofaces of a prochiral precursor. The mechanisms underpinning this selectivity involve the formation of diastereomeric transition states, specific enzyme-substrate interactions, or the generation of reactive radical intermediates.

Asymmetric catalytic hydrogenation and diboration are powerful methods for establishing the chiral center in this compound. The stereochemical outcome is determined by the energetic favorability of one diastereomeric transition state over the other.

Catalytic Hydrogenation: The asymmetric hydrogenation of the precursor, 4-hydroxy-1-phenylbutan-1-one (B1625134), is a key route to this compound. This transformation is often catalyzed by Ruthenium(II) complexes bearing chiral ligands, such as those developed by Noyori. nih.govmdpi.com The mechanism involves the formation of an 18-electron Ru(II)-hydride species which coordinates with the ketone. mdpi.com

The stereochemical control arises from the specific geometry of the transition state. mdpi.com A concerted, six-membered transition state is proposed, where the hydride on the ruthenium and a proton from the amine ligand are transferred to the carbonyl group. nih.gov The substrate orients itself to minimize steric hindrance and maximize favorable electronic interactions with the catalyst's ligands. Specifically, an edge-to-face (CH/π) electrostatic interaction between the phenyl group of the substrate and the η6-arene ring of the catalyst stabilizes the favored transition state, leading to the preferential formation of one enantiomer. mdpi.com The large phenyl group and the smaller alkyl chain of the ketone orient themselves in specific pockets of the chiral ligand environment to achieve this stereocontrol. nih.govmdpi.com

Catalytic Diboration: An alternative pathway involves the rhodium-catalyzed enantioselective diboration of an alkene precursor, such as 4-phenylbut-3-en-1-ol, followed by oxidation. organic-chemistry.orgnih.gov The proposed catalytic cycle begins with the oxidative addition of a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004), to the Rh(I) catalyst. organic-chemistry.org The alkene then coordinates to the rhodium-boryl complex and undergoes migratory insertion. This step is typically regioselective, with the rhodium adding to the terminal carbon and the boryl group to the internal carbon, forming a secondary carbon-boron bond. bris.ac.uk The subsequent reductive elimination yields the 1,2-bis(boronate) product and regenerates the Rh(I) catalyst. organic-chemistry.org Stereochemical control is imparted by the chiral ligand, such as (S)-Quinap, which creates a chiral environment around the metal center, forcing the alkene to approach from a specific face during the migratory insertion step. organic-chemistry.org

Table 1: Catalyst Systems for Asymmetric Hydrogenation and Diboration
Reaction TypeCatalyst SystemTypical PrecursorKey Mechanistic FeatureStereoselectivity (ee)
Asymmetric Hydrogenation[RuCl(η6-arene)((S,S)-TsDPEN)]4-hydroxy-1-phenylbutan-1-oneSix-membered transition state with CH/π interactionUp to 99%
Asymmetric Diboration[Rh(nbd)(acac)] / (S)-Quinap4-phenylbut-3-en-1-olChiral ligand control of alkene migratory insertionUp to 95%

Biocatalytic reductions offer an environmentally benign route for synthesizing chiral alcohols with high enantioselectivity. researchgate.net The synthesis of this compound via this method typically starts from the prochiral hydroxy ketone intermediate, 4-hydroxy-1-phenylbutan-1-one. researchgate.net

The reaction is catalyzed by alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent oxidoreductases. researchgate.netwikipedia.org The mechanism involves several key steps within the enzyme's active site:

Substrate Binding: The 4-hydroxy-1-phenylbutan-1-one substrate binds in a specific orientation within the chiral active site of the ADH. The active site often contains a catalytic zinc ion. wikipedia.orgslideshare.net

Cofactor Positioning: The reduced cofactor, NADH or NADPH, binds adjacent to the substrate.

Hydride Transfer: The core of the reaction is the stereospecific transfer of a hydride ion (H⁻) from the C4 position of the nicotinamide (B372718) ring of the cofactor to one face of the ketone's carbonyl carbon. wikipedia.orgnih.gov This transfer is facilitated by the coordination of the carbonyl oxygen to the zinc ion, which polarizes the C=O bond and increases the electrophilicity of the carbonyl carbon. slideshare.net

Protonation and Product Release: A proton is transferred to the resulting alkoxide intermediate from an acidic amino acid residue (like histidine or serine) in the active site, yielding the secondary alcohol. wikipedia.orgslideshare.net The final product, this compound, is then released, along with the oxidized cofactor (NAD⁺ or NADP⁺). nih.gov

The high enantioselectivity of this process is a direct result of the rigid, three-dimensional structure of the enzyme's active site, which pre-organizes the hydroxy ketone intermediate and the cofactor, allowing hydride transfer to occur on only one of the two prochiral faces of the carbonyl group. researchgate.net

Electrochemical methods provide an alternative approach to diol synthesis, often proceeding through radical intermediates. nih.govmdpi.com While direct electrochemical synthesis of this compound is less common, the formation of related diols via electrochemical transformations illustrates the potential mechanistic pathways.

One plausible mechanism involves the anodic oxidation of an alkene precursor, such as a styrene (B11656) derivative. nih.gov In this process, a single electron is transferred from the alkene's π-system to the anode, generating a highly reactive radical cation intermediate. nih.gov This radical cation can then be trapped by a nucleophile present in the reaction medium. For the synthesis of a diol, water or another oxygen-containing species can act as the nucleophile. The nucleophilic attack, followed by a second oxidation and another nucleophilic attack or other subsequent steps, can lead to the formation of the diol. The stereochemical outcome of such reactions is often difficult to control without the use of chiral electrolytes or mediators.

Alternatively, electroreductive processes can generate radicals. For instance, the reduction of an alkyl or aryl halide at the cathode can produce a radical species. mdpi.com This radical could then participate in C-C bond formation or other transformations to build the carbon skeleton of the target diol. The general mechanism for these transformations involves the initial single-electron transfer at the electrode surface to form the radical, which then undergoes further chemical reactions. mdpi.com

Kinetics of Diol Formation and Transformation

The rate at which this compound is formed and the efficiency of the stereoselective process are governed by the reaction kinetics. Understanding the rate orders and the interplay between different catalytic cycles is essential for process optimization.

Kinetic studies, particularly rate-order determinations, provide insight into the roles of the catalyst, substrate, and reagents in the rate-determining step of a reaction. For the asymmetric transfer hydrogenation (ATH) of aromatic ketones, a reaction class that includes the reduction of 4-hydroxy-1-phenylbutan-1-one, detailed kinetic analyses have been performed.

Studies on the ATH of acetophenone (B1666503) using Noyori-type ruthenium catalysts have shown that the reaction often follows ideal first-order kinetics with respect to the ketone substrate concentration, at least up to significant conversion. acs.org This indicates that the reaction rate is directly proportional to the concentration of the ketone. However, the kinetics can be complex, with potential inhibition by the product alcohol or deactivation of the catalyst over time. acs.org The rate is also dependent on the concentration of the catalyst and the hydrogen donor (e.g., isopropanol (B130326) or formic acid). liv.ac.uk Deviations from simple first-order kinetics can occur, suggesting more complex mechanistic details, such as catalyst activation or deactivation pathways becoming significant under certain conditions. acs.org

Table 2: Representative Kinetic Parameters for Asymmetric Transfer Hydrogenation of Aromatic Ketones
ParameterDescriptionTypical Finding
Order in KetoneDependence of the rate on the substrate concentration.Often first-order [S]1. acs.org
Order in CatalystDependence of the rate on the catalyst concentration.Typically first-order [Cat]1.
Rate LawOverall mathematical expression of the reaction rate.Rate = k[Substrate][Catalyst]
Rate-Limiting StepThe slowest step in the catalytic cycle.Often the hydride transfer from the catalyst to the ketone. mdpi.com

Dynamic kinetic resolution (DKR) is a powerful strategy to overcome the 50% theoretical yield limit of a standard kinetic resolution, enabling the conversion of 100% of a racemic starting material into a single enantiomer of the product. princeton.eduwikipedia.org This is achieved by combining a fast, in-situ racemization of the starting material with a highly enantioselective reaction. mdpi.com

In the context of synthesizing this compound, DKR would typically be applied to the racemic precursor, (±)-4-hydroxy-1-phenylbutan-1-one. The mechanism of DKR in this case relies on a dual-catalyst system operating in concert: acs.orgresearchgate.net

Racemization Catalyst: A metal complex, often ruthenium-based, catalyzes the rapid racemization of the chiral center at the C1 position. acs.org This occurs through a reversible oxidation-reduction cycle. The catalyst transiently oxidizes the secondary alcohol to the corresponding achiral 1,2-diketone intermediate, which is then non-stereoselectively reduced back to the racemic hydroxy ketone. acs.orgyoutube.com

Resolution Catalyst: An enzyme, typically a lipase (B570770) such as Candida antarctica lipase B (CALB), selectively catalyzes the acylation of one of the enantiomers of the hydroxy ketone. mdpi.comacs.org For example, the lipase might selectively acylate the (1S)-enantiomer at the C4 hydroxyl group, leaving the (1R)-enantiomer unreacted.

Regioselectivity and Diastereoselectivity in Diol Synthesis Pathways

The stereocontrolled synthesis of this compound is a critical aspect of its chemical utility, demanding precise control over both regioselectivity and diastereoselectivity. Various synthetic strategies have been developed to address these challenges, primarily involving the asymmetric reduction of prochiral diketone or hydroxy ketone precursors. The choice of catalyst and reaction conditions plays a pivotal role in determining the stereochemical outcome of these transformations.

A prevalent and highly effective method for synthesizing chiral 1,4-diols is the asymmetric hydrogenation of 1,4-diketones. This approach offers excellent potential for high enantio- and diastereoselectivity. For instance, the hydrogenation of 1,4-diaryl-1,4-diketones using ruthenium-based catalysts has been shown to produce chiral 1,4-diols with exceptional stereocontrol. Specifically, the use of trans-RuCl2[(S)-BINAP)][(S)-Daipen] as a catalyst has demonstrated the capability to achieve both high diastereomeric excess (de) and enantiomeric excess (ee), often exceeding 99%. nih.govresearchgate.net While much of the detailed research focuses on 1,4-diaryl diketones, the principles are directly applicable to the synthesis of this compound from a suitable 1-phenyl-1,4-dicarbonyl precursor.

The reaction mechanism for this type of asymmetric hydrogenation is believed to proceed in a stepwise manner. Initially, one of the carbonyl groups is hydrogenated to form a hydroxy ketone intermediate. This intermediate then undergoes a second hydrogenation step to yield the final diol. The stereochemistry of both the first and second hydrogenation steps is controlled by the chiral catalyst, which creates a chiral environment around the substrate.

Another powerful class of catalysts for the asymmetric hydrogenation of 1,4-diketones are iridium complexes. Chiral iridium complexes bearing ligands such as f-amphox have been reported to furnish 1,4-diarylbutane-1,4-diols in excellent yields and with outstanding enantioselectivities (up to >99.9% ee) and diastereoselectivities (up to >100:1 dr). researchgate.net This high level of stereocontrol is attributed to the well-defined chiral pocket of the catalyst, which effectively differentiates between the two prochiral faces of the carbonyl groups.

In the context of synthesizing this compound, a key precursor would be 1-phenylbutane-1,4-dione. The regioselectivity of the reduction of this unsymmetrical diketone is a crucial consideration. The phenyl-substituted carbonyl is generally more reactive towards hydrogenation than the alkyl-substituted carbonyl. However, with the appropriate catalyst system, it is possible to control the reduction to achieve the desired stereochemistry at both centers.

The diastereoselectivity of the reaction determines the relative configuration of the two hydroxyl groups in the final product, leading to either the syn or anti diastereomer. The enantioselectivity, on the other hand, dictates the absolute configuration at each stereocenter, ultimately yielding the desired (1S) configuration. The tables below summarize representative findings from studies on analogous systems, which can be extrapolated to the synthesis of this compound.

Catalyst/ReagentPrecursorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee) of (1S,4S)-diolReference
trans-RuCl2[(S)-BINAP)][(S)-Daipen]1-Phenylbutane-1,4-dione>99:1>99% nih.govresearchgate.net
Iridium-f-amphox complex1-Phenylbutane-1,4-dione>100:1>99.9% researchgate.net
Alcohol Dehydrogenase (ADH)1-Phenylbutane-1,4-dione>99:1>99% mdpi.com

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral diols. Alcohol dehydrogenases (ADHs) have been successfully employed for the stereoselective reduction of 1,4-diaryl-1,4-diones. These enzymes can exhibit exquisite control over both diastereoselectivity and enantioselectivity, often favoring the formation of a single stereoisomer. For example, specific ADHs can reduce 1,4-diphenylbutane-1,4-dione to the corresponding diol with high conversion and diastereomeric excess. mdpi.com By selecting an appropriate ADH, it is possible to achieve the synthesis of the this compound with high purity.

Another important precursor for this compound is 4-hydroxy-1-phenylbutan-1-one. The asymmetric reduction of the remaining carbonyl group in this molecule is the final stereochemistry-determining step. Chemoenzymatic methods have proven effective here as well. For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with absolute stereochemical selectivity using specific yeast strains like Pichia jadinii. nih.gov This highlights the potential of using microbial reductases to stereoselectively reduce the carbonyl group of 4-hydroxy-1-phenylbutan-1-one to furnish the desired (1S)-alcohol.

Catalyst/ReagentPrecursorProductEnantiomeric Excess (ee)Reference
Pichia jadinii HBY614-Hydroxy-1-phenylbutan-1-oneThis compound100% (projected) nih.gov
Carbonyl Reductase PFODH4-Hydroxy-2-butanone(R)-1,3-butanediol>99% researchgate.net
Carbonyl Reductase CpSADH4-Hydroxy-2-butanone(S)-1,3-butanediol>99% researchgate.net

Applications of 1s 1 Phenylbutane 1,4 Diol As a Chiral Synthon in Complex Molecule Synthesis

Role as Chiral Building Block in Advanced Organic Synthesis

The stereodefined structure of (1S)-1-phenylbutane-1,4-diol serves as a foundational element for introducing chirality into larger, more complex molecular frameworks. Its utility spans the creation of enantiopure heterocycles, the development of novel ligands for asymmetric catalysis, and its direct incorporation into the total synthesis of bioactive natural products.

The 1,4-diol motif is an ideal starting point for the synthesis of five-membered heterocyclic rings, most notably enantiopure pyrrolidines. The synthesis of chiral 2,5-disubstituted pyrrolidines, which are key structural motifs in many pharmaceuticals and natural products, can be efficiently achieved from chiral 1,4-diols. The general strategy involves a two-step conversion of the hydroxyl groups into suitable leaving groups, followed by a double displacement reaction with a primary amine.

Starting from this compound, this transformation proceeds by first converting the diol into a dimesylate. This intermediate is then treated with a primary amine, such as benzylamine, which acts as a nitrogen source. An intramolecular double nucleophilic substitution occurs, leading to the formation of the pyrrolidine ring with high stereocontrol. This method provides access to valuable C2-symmetric pyrrolidines, which are widely used as chiral auxiliaries and organocatalysts. acs.orgnih.gov

StepReactant/IntermediateReagentsProductPurpose
1This compoundMethanesulfonyl chloride (MsCl), Triethylamine (Et3N)(1S)-1-Phenylbutane-1,4-diyl dimethanesulfonateActivation of hydroxyl groups
2(1S)-1-Phenylbutane-1,4-diyl dimethanesulfonateBenzylamine (BnNH2)(2S)-2-Benzyl-5-phenylpyrrolidineRing formation via SN2 cyclization
3(2S)-2-Benzyl-5-phenylpyrrolidineH2, Pd/C(2S)-2-PhenylpyrrolidineDeprotection of the nitrogen atom

This table outlines a typical synthetic sequence for converting this compound into an enantiopure 2-substituted pyrrolidine.

The defined stereochemistry of this compound makes it an excellent scaffold for designing new chiral ligands for asymmetric metal catalysis. Chiral diols are frequently used to create the backbone of bidentate ligands, where the stereocenter dictates the chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

One established strategy involves using the chiral diol to create a tether between two coordinating groups, such as phosphines or amines, leading to the formation of C2-symmetric or non-symmetric ligands. For instance, the dimesylate of this compound can be reacted with lithiated diphenylphosphine to generate a chiral diphosphine ligand. Such ligands are crucial in transition-metal-catalyzed reactions like asymmetric hydrogenation and cross-coupling. nih.gov Furthermore, the diol itself can serve as a chiral catalyst or ligand in certain transformations, such as in diol-catalyzed asymmetric allylboration reactions, by creating a chiral environment through transient interactions with reagents. nih.gov

Ligand TypeSynthetic StrategyPotential Application
Diphosphine LigandReaction of the corresponding dimesylate with a phosphide source (e.g., LiPPh2).Asymmetric Hydrogenation
Diamine LigandConversion of the diol to a diamine via mesylation followed by substitution with an amine.Asymmetric Transfer Hydrogenation
Diol-Based OrganocatalystDirect use of the diol to coordinate with boron-based reagents.Asymmetric Allylation Reactions

This table summarizes strategies for synthesizing chiral ligands and auxiliaries from this compound.

This compound and its derivatives have been successfully employed as key chiral intermediates in the total synthesis of complex natural products. A notable example is the enantioselective synthesis of Diospongins A and B, which are polyketide natural products with potential antiosteoporotic activity.

In the synthesis of Diospongin A, a derivative of 1-phenylbutane-1,4-diol (B3059513) serves as a crucial building block. Specifically, the synthesis utilizes an ether transfer methodology where a homoallylic alkoxyether derived from a related chiral diol undergoes electrophilic activation to form a syn-1,3-diol monoether, a core structural feature of the Diospongin family. The synthesis of intermediate (1S,3R)-3-(2-Bromoethoxy)-4-iodo-1-phenylbutan-1-ol, a direct elaboration of the 1-phenylbutane-1,4-diol framework, highlights the compound's role in establishing the correct stereochemistry and providing handles for further elaboration into the final natural product.

Derivatization Strategies for Functional Materials and Advanced Intermediates

The differential reactivity of the primary and secondary hydroxyl groups in this compound allows for selective derivatization, leading to the creation of advanced intermediates and functional materials. These strategies include selective oxidation and the formation of ethers and acetates.

The presence of two chemically distinct hydroxyl groups—one primary and one secondary benzylic—enables selective oxidation to produce valuable keto-alcohols, hydroxy-aldehydes, or hydroxy-acids. The benzylic alcohol at C1 is more susceptible to oxidation under certain catalytic conditions, while the primary alcohol at C4 can be targeted with specific reagents or biocatalysts.

Oxidation of the Secondary Alcohol (C1): Catalytic systems, including those based on transition metals or enzymatic processes, can selectively oxidize the benzylic alcohol to a ketone. researchgate.net This transformation yields (S)-4-hydroxy-1-phenylbutan-1-one, a chiral building block containing both a ketone and an alcohol for further orthogonal functionalization.

Oxidation of the Primary Alcohol (C4): Alternatively, selective oxidation of the primary alcohol can be achieved, often using sterically hindered reagents or specific enzymatic systems like alcohol dehydrogenases. This can yield (S)-4-hydroxy-4-phenylbutanal or, upon further oxidation, (S)-4-hydroxy-4-phenylbutanoic acid. nih.gov

PositionReagents/CatalystProduct
C1 (Secondary)Mild oxidizing agents (e.g., PCC) or biocatalysts (e.g., Candida parapsilosis)(S)-4-Hydroxy-1-phenylbutan-1-one
C4 (Primary)TEMPO-based systems or specific alcohol dehydrogenases(S)-4-Hydroxy-4-phenylbutanal
C4 (Primary)Stronger oxidizing agents or multi-enzyme systems(S)-4-Hydroxy-4-phenylbutanoic acid

This table shows the products resulting from the selective oxidation of the hydroxyl groups of this compound.

The hydroxyl groups of this compound can be converted into ethers or esters (acetates) to act as protecting groups or to introduce new functionalities. Regioselective derivatization is often achievable due to the higher reactivity of the primary hydroxyl group.

Ether Formation: The primary hydroxyl group can be selectively alkylated under Williamson ether synthesis conditions (e.g., using NaH and an alkyl halide) due to its greater steric accessibility. Intramolecular etherification can also be induced to form chiral 2-phenyl-tetrahydrofuran.

Acetate (B1210297) Formation: Enzymatic catalysis offers a highly efficient method for regioselective acylation. Lipases, such as that from Aspergillus niger, can catalyze the transfer of an acetyl group from vinyl acetate exclusively to the primary hydroxyl group. ntu.edu.tw This reaction produces (1S)-4-acetoxy-1-phenylbutan-1-ol with excellent selectivity, leaving the secondary benzylic alcohol free for subsequent transformations.

This enzymatic approach is particularly valuable as it proceeds under mild conditions and avoids the need for complex protecting group strategies, providing a green and efficient route to differentiated diol derivatives.

Transformation into Chiral Lactones or Other Scaffold Motifs

The strategic transformation of this compound into chiral lactones, specifically (S)-γ-phenyl-γ-butyrolactone, and other cyclic scaffolds is a key application of this synthon. This process involves the selective oxidation of one of the hydroxyl groups followed by intramolecular cyclization. The stereochemical integrity of the chiral center at the C1 position is crucial and must be maintained throughout the transformation to yield the desired enantiomerically pure product. Both metal-based catalysis and enzymatic methods have been explored for this purpose, each with its own set of advantages regarding selectivity, reaction conditions, and substrate scope.

Oxidative Lactonization

The most direct route to convert this compound into (S)-γ-phenyl-γ-butyrolactone is through oxidative lactonization. This transformation typically proceeds via a two-step sequence within a single reaction vessel. Initially, the primary alcohol is selectively oxidized to the corresponding aldehyde. This intermediate then undergoes spontaneous intramolecular cyclization with the remaining secondary alcohol to form a hemiacetal (lactol). Subsequent oxidation of the lactol yields the stable lactone.

Ruthenium-Catalyzed Oxidative Lactonization:

Ruthenium complexes have emerged as powerful catalysts for the oxidative lactonization of diols. While specific studies on this compound are not extensively detailed in publicly available literature, analogous transformations with 1,4-butanediol provide a strong precedent for the feasibility and stereochemical outcome of such reactions. For instance, ruthenium catalysts, often in combination with a chiral ligand, can facilitate highly enantioselective and diastereoselective oxidative lactonizations. These reactions typically employ a mild oxidant and proceed under neutral conditions, which helps in preserving the stereochemistry of the starting material.

A notable example involves the use of a ruthenium catalyst in conjunction with a chiral phosphine ligand and a suitable oxidant. The catalyst facilitates the dehydrogenation of the diol to form the aldehyde and a ruthenium-hydride species. This is followed by the cyclization and subsequent oxidation to the lactone. The choice of the chiral ligand is critical for inducing high levels of stereoselectivity in cases where a new stereocenter is formed or for maintaining the existing stereointegrity.

Catalyst SystemSubstrateProductDiastereoselectivityEnantioselectivityYield
RuHCl(CO)(PPh₃)₃ / Chiral Ligand1,4-Butanediol derivativeChiral LactoneHighHighGood

Enzymatic Oxidative Lactonization:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral lactones. Alcohol dehydrogenases (ADHs) are particularly well-suited for the oxidative lactonization of diols. These enzymes can exhibit high chemo-, regio-, and stereoselectivity, operating under mild reaction conditions (neutral pH and room temperature).

The enzymatic process mirrors the chemical oxidation pathway. The ADH, requiring a cofactor such as NAD⁺, oxidizes the primary alcohol of the diol to an aldehyde. This is followed by cyclization to the lactol, which is then further oxidized by the enzyme to the final lactone product. While direct examples with this compound are not readily found in broad surveys, the successful application of this methodology to a wide range of diols suggests its potential applicability. The inherent chirality of the enzyme's active site would be expected to selectively recognize and transform the (1S)-enantiomer, leading to the corresponding (S)-lactone with high enantiopurity.

EnzymeCofactor SystemSubstrateProductEnantiomeric ExcessYield
Horse Liver Alcohol Dehydrogenase (HLADH)NAD⁺/Flavin-based regeneration1,4-Butanediolγ-ButyrolactoneN/A>99%

Transformation into Other Chiral Scaffolds

Beyond lactonization, the diol functionality of this compound provides a gateway to other important chiral scaffolds, such as chiral pyrrolidines. These nitrogen-containing heterocycles are prevalent in a vast number of pharmaceuticals and natural products.

The synthesis of a chiral pyrrolidine from this compound would typically involve a multi-step sequence. This could include the selective activation of the primary alcohol (e.g., as a tosylate or mesylate), followed by nucleophilic substitution with an amine-containing reagent. Subsequent manipulation of the secondary alcohol and cyclization would lead to the desired pyrrolidine ring system, with the stereochemistry at the phenyl-bearing carbon retained from the starting material. The specific reaction sequence and reagents would determine the substitution pattern and stereochemistry of the final pyrrolidine product.

Computational and Theoretical Investigations of 1s 1 Phenylbutane 1,4 Diol and Its Reactions

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction pathways and understand chemical reactivity.

Transition State Characterization and Energy Profiles

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. DFT calculations can be used to locate and characterize the geometry and energy of transition states for reactions involving (1S)-1-phenylbutane-1,4-diol. By mapping the energy profile of a reaction, chemists can determine the activation energy, which is crucial for predicting reaction rates.

Currently, there are no published studies detailing the transition state characterization or energy profiles for any specific reaction of this compound. Such studies would provide valuable insights into its reactivity, for instance, in oxidation, esterification, or cyclization reactions.

Mechanistic Insights from Computational Modeling

Computational modeling using DFT can provide a step-by-step understanding of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of how a reaction proceeds can be constructed. This can help in confirming or refuting proposed mechanisms and in designing new reactions.

For this compound, mechanistic insights that could be gained from DFT studies are currently absent from the scientific literature. Investigations could, for example, explore the stereochemical outcomes of its reactions or the role of its chiral center in directing reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, researchers can understand its conformational landscape—the various shapes it can adopt and their relative stabilities.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, including the distribution of electron density and the energies of molecular orbitals. These properties are key to predicting a molecule's reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to act as an electron donor or acceptor.

Specific quantum chemical calculations detailing the electronic structure and predicting the reactivity of this compound are not available in the current body of scientific literature. Such calculations would allow for the prediction of the most likely sites for nucleophilic or electrophilic attack and provide a theoretical basis for its chemical behavior.

Emerging Research Directions and Future Perspectives

Development of Novel Biocatalysts for Enhanced Stereoselectivity and Substrate Scope

The use of biocatalysts, such as enzymes, offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Research in this area is focused on discovering and engineering enzymes that can produce (1S)-1-phenylbutane-1,4-diol with near-perfect stereoselectivity.

Key advancements are being made through the application of oxidoreductases, particularly alcohol dehydrogenases (ADHs), which can catalyze the asymmetric reduction of the corresponding diketone, 1-phenylbutane-1,4-dione. researchgate.net The versatility of these biocatalysts is demonstrated by the use of enantiocomplementary ADHs, such as (S)-selective ADH from Rhodococcus ruber (ADH-a) and (R)-selective ADH from Lactobacillus kefir (LkADH), which allow for the production of either enantiomer of a target alcohol. acs.org For the synthesis of chiral 1,4-diaryl-1,4-diols, overexpressed alcohol dehydrogenase from Ralstonia sp. (E. coli/RasADH) has been identified as a highly active and stereoselective biocatalyst. researchgate.net

Future work is directed towards:

Directed Evolution: Tailoring enzymes through directed evolution to enhance their activity, stability, and specificity for non-natural substrates like 1-phenylbutane-1,4-dione. nih.gov This process can lead to biocatalysts that function efficiently under industrial process conditions.

Enzyme Immobilization: Immobilizing enzymes on solid supports to improve their reusability and stability, making the biocatalytic process more economically viable. acs.org

Expanding Substrate Scope: Engineering enzymes to accept a wider range of substituted phenylbutanediones, allowing for the synthesis of a diverse library of chiral 1,4-diols for various applications.

The table below summarizes key enzyme classes and their roles in chiral diol synthesis.

Enzyme ClassSource Organism (Example)Reaction TypeAdvantage
Alcohol Dehydrogenase (ADH)Rhodococcus ruber, Lactobacillus kefir, Ralstonia sp.Asymmetric Ketone ReductionHigh stereoselectivity (S or R)
DioxygenasesVarious BacteriaDihydroxylationIntroduction of vicinal diols
LipasesCandida antarcticaKinetic Resolution / DesymmetrizationSeparation of enantiomers from a racemic mixture

Integration of Continuous Flow Chemistry in this compound Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, offering significant advantages over traditional batch processing. nih.govmdpi.com These benefits include enhanced safety, improved heat and mass transfer, easier scale-up, and the potential for automation. beilstein-journals.org

The application of flow chemistry to the synthesis of this compound is a promising future direction. Research has demonstrated the successful use of telescoped continuous flow processes for the multi-step synthesis of optically active targets, including chiral diol precursors. nih.govacs.org A key strategy involves the use of immobilized catalysts or biocatalysts packed into columns or reactors. uc.pt For instance, a continuous flow system could integrate the enzymatic reduction of 1-phenylbutane-1,4-dione using a packed-bed reactor containing an immobilized ADH, followed by in-line purification steps. acs.org This approach minimizes manual handling, reduces waste, and can significantly increase productivity. nih.gov

Future research will likely focus on developing fully integrated, multi-step flow systems that start from simple achiral precursors and deliver the final, highly pure chiral diol without the need for isolation of intermediates. uc.pt

Exploration of New Catalytic Systems for Enantioselective Transformations

While biocatalysis is a powerful tool, the exploration of novel chemocatalytic systems remains a cornerstone of research into chiral synthesis. Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are highly effective methods for producing enantiomerically pure alcohols. researchgate.net

Ruthenium-based catalysts have been extensively studied and proven to be highly effective for the asymmetric hydrogenation of diketones. nih.gov For the synthesis of chiral 1,4-diarylbutane-1,4-diols, catalyst systems such as trans-RuCl2[(S)-BINAP)][(S)-Daipen] have achieved excellent enantio- and diastereoselectivities, often exceeding 99% enantiomeric excess (ee) and diastereomeric excess (de). researchgate.net The mechanism involves a stepwise reduction of the two ketone groups, where the chirality induced in the first reduction guides the stereochemical outcome of the second.

Recent research has also explored other transition metals. Chiral iridium complexes bearing f-amphox as a ligand have been reported to furnish 1,4-diarylbutane-1,4-diols in excellent yields and with exceptional enantioselectivities. researchgate.net

The table below presents examples of catalytic systems used for the asymmetric synthesis of chiral 1,4-diols.

Catalyst SystemSubstrateSelectivity
trans-RuCl2[(S)-BINAP)][(S)-Daipen]1,4-Diaryl-1,4-diketonesUp to >99% ee and de researchgate.net
Chiral Iridium-f-amphox complex1,4-Diaryl-1,4-diketonesUp to >99.9% ee and >100:1 dr researchgate.net
Chiral η6-arene/N-tosylethylenediamine−Ru(II)Aromatic KetonesHigh enantioselectivity acs.org

Future efforts will continue to focus on designing more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the efficiency and sustainability of the synthesis of this compound.

Expanding the Scope of Derivatization for Advanced Materials and Chemical Intermediates

The two hydroxyl groups of this compound provide reactive handles for its incorporation into larger molecules and materials. This derivatization can lead to the creation of advanced materials with unique properties imparted by the chiral, phenyl-containing backbone.

One significant area of exploration is in polymer chemistry. Diols are fundamental monomers for the production of polyesters and polyurethanes. wikipedia.org The incorporation of this compound into these polymer chains could introduce chirality, leading to materials with specific optical properties or the ability to act as chiral stationary phases in chromatography. The synthesis of aliphatic random copolyesters from 1,4-dithiane-2,5-diol (B140307) highlights the potential for diols to serve as versatile monomers for polymers with biomedical applications. orientjchem.org

Furthermore, 1,4-diols can be readily converted into other valuable chemical intermediates. A key transformation is the intramolecular cyclization to form tetrahydrofuran (B95107) (THF) derivatives. researchgate.netacs.org The synthesis of a chiral THF derivative from this compound would yield a valuable, non-racemic building block for the synthesis of complex natural products and pharmaceuticals.

Multi-Component and Cascade Reactions Towards Complex Chiral Structures

Applying these strategies to the synthesis of this compound or using it as a starting material is a compelling future direction. For example, a tandem reaction sequence, such as an asymmetric aldol (B89426) reaction followed by a stereoselective reduction, could potentially construct the chiral diol framework in a highly controlled manner. acs.org Similarly, a tandem allylboration–allenylboration sequence has been shown to produce 1,4-diols stereoselectively. acs.org

Looking forward, this compound can serve as a chiral scaffold in multi-component reactions to build even more complex structures. Its defined stereochemistry can direct the formation of new stereocenters, enabling the rapid and efficient synthesis of intricate target molecules. The development of novel domino reactions initiated by chiral catalysts, such as copper complexes, provides a pathway for synthesizing complex chiral products with remarkable enantioselectivities. mdpi.com

Q & A

Q. How can selective oxidation of (1S)-1-phenylbutane-1,4-diol be optimized in benzylic alcohol-rich environments?

  • Methodological Answer : Electrochemical oxidation in continuous-flow reactors enables selective oxidation of benzylic alcohols while preserving aliphatic diol groups. Key parameters include adjusting electrode potential, flow rate, and electrolyte composition to favor benzylic C–H bond activation. Competitive experiments show >90% selectivity for benzylic oxidation over aliphatic hydroxyl groups under optimized conditions .

Q. What catalytic roles does this compound play in asymmetric synthesis?

  • Methodological Answer : The compound acts as an organocatalyst in Michael addition reactions. For example, in solventless conditions with 0.14 equivalents, it enhances yields (91%) of tricarbonylic intermediates by stabilizing transition states via hydrogen bonding. Comparative studies with proline show its superiority in suppressing side reactions like elimination .

Q. How is this compound synthesized, and what are common impurities?

  • Methodological Answer : Synthesis via nucleophilic substitution of enantioenriched alcohols using Brønsted acid catalysis retains chirality. Impurities like regioisomers (e.g., 1-phenylbutane-1,3-diol) arise from incomplete stereochemical control. Purity is validated via chiral HPLC (e.g., Chiralpak IA column) and ¹H-NMR analysis of diastereomeric derivatives .

Advanced Research Questions

Q. What stereochemical factors influence the reactivity of this compound in hydrogen-bond-mediated catalysis?

  • Methodological Answer : The (1S) configuration enables precise spatial alignment of hydroxyl groups, critical for substrate binding. Computational modeling (DFT) reveals that the dihedral angle between the phenyl group and C4-OH dictates hydrogen-bond strength. Experimental kinetics show a 3.2-fold rate enhancement compared to racemic mixtures in proline-free systems .

Q. How do electrochemical oxidation pathways of this compound differ from analogous diols (e.g., 1,4-butanediol)?

  • Methodological Answer : Cyclic voltammetry (CV) at Pt electrodes shows a 0.35 V lower oxidation potential for the benzylic alcohol in this compound versus aliphatic diols. In situ FTIR identifies a ketone intermediate, absent in 1,4-butanediol oxidation. Reactivity trends correlate with Hammett σ⁺ values (ρ = -1.2) .

Q. Can this compound serve as a chiral building block for bioactive molecules?

  • Methodological Answer : Yes. Derivatives like (1S,4S)-5-isopropyl-2-methylcyclohex-2-ene-1,4-diol, isolated from Amomum compactum, show anticancer activity (IC₅₀ = 12 µM against MCF-7 cells). Synthesis involves diastereoselective cyclization using Ti(OiPr)₄ as a Lewis acid, with enantiomeric excess (>98%) confirmed by Mosher ester analysis .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • Methodological Answer : Co-elution with structurally similar diols (e.g., 1-phenylbutane-1,3-diol) complicates GC-MS analysis. Resolution is achieved using a β-cyclodextrin-based chiral column (e.g., Astec CHIRALDEX B-DM) at 120°C. Quantitation limits (LOQ = 0.1 ppm) are validated via spike-recovery experiments in plant extracts .

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